molecular formula C22H32O4 B12415457 Maresin 1-d5

Maresin 1-d5

Cat. No.: B12415457
M. Wt: 365.5 g/mol
InChI Key: HLHYXXBCQOUTGK-MUCARDRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maresin 1-d5 is a deuterium-labeled analog of Maresin 1, a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. Maresin 1 is known for its potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue regeneration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maresin 1-d5 is synthesized through the deuteration of Maresin 1. The process involves the incorporation of deuterium atoms into the Maresin 1 molecule, typically using deuterated reagents and solvents under controlled conditions. The synthesis begins with docosahexaenoic acid, which undergoes enzymatic conversion by human macrophages to produce Maresin 1. The deuteration step is then carried out to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of docosahexaenoic acid followed by deuteration. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of deuterated reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Maresin 1-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and potential modifications for therapeutic applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are analyzed to understand the compound’s chemical behavior and potential therapeutic applications .

Scientific Research Applications

Maresin 1-d5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a stable isotope-labeled compound for studying the metabolic pathways and mechanisms of action of Maresin 1.

    Biology: Employed in research to investigate the role of Maresin 1 in resolving inflammation and promoting tissue regeneration.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of anti-inflammatory drugs and pro-resolving lipid mediators

Mechanism of Action

Maresin 1-d5 exerts its effects by interacting with specific molecular targets and pathways involved in the resolution of inflammation. The compound stimulates intracellular calcium signaling and secretion, leading to the activation of anti-inflammatory pathways. It also promotes the polarization of macrophages towards an anti-inflammatory phenotype and enhances the clearance of apoptotic cells and debris, thereby facilitating tissue regeneration and homeostasis .

Comparison with Similar Compounds

Maresin 1-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:

This compound stands out due to its enhanced stability and utility in isotope-labeled studies, making it a valuable tool for scientific research and therapeutic development.

Properties

Molecular Formula

C22H32O4

Molecular Weight

365.5 g/mol

IUPAC Name

(4Z,7R,8E,10E,12Z,14S,16Z,19Z)-21,21,22,22,22-pentadeuterio-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21-/m0/s1/i1D3,2D2

InChI Key

HLHYXXBCQOUTGK-MUCARDRFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@@H](\C=C/C=C/C=C/[C@@H](C/C=C\CCC(=O)O)O)O

Canonical SMILES

CCC=CCC=CCC(C=CC=CC=CC(CC=CCCC(=O)O)O)O

Origin of Product

United States

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